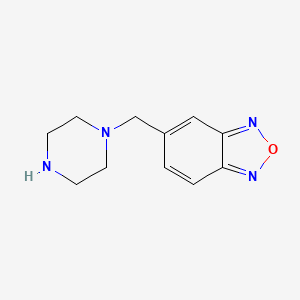
5-(Piperazin-1-ylmethyl)-2,1,3-benzoxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Piperazin-1-ylmethyl)-2,1,3-benzoxadiazole is a heterocyclic compound that features a benzoxadiazole core with a piperazine moiety attached via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperazin-1-ylmethyl)-2,1,3-benzoxadiazole typically involves the following steps:
Blanc Reaction: The starting material, 2,3,4,5-tetramethoxytoluene, undergoes a Blanc chloromethylation reaction to introduce a chloromethyl group.
Oxidation: The chloromethylated intermediate is then oxidized to form the corresponding aldehyde.
Alkylation: The aldehyde is subsequently alkylated with piperazine to yield the final product
Industrial Production Methods
the described synthetic route provides a good yield and can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification steps .
Chemical Reactions Analysis
Types of Reactions
5-(Piperazin-1-ylmethyl)-2,1,3-benzoxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzoxadiazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the piperazine ring .
Scientific Research Applications
5-(Piperazin-1-ylmethyl)-2,1,3-benzoxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and neuroprotective properties
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential biological activity
Mechanism of Action
The mechanism of action of 5-(Piperazin-1-ylmethyl)-2,1,3-benzoxadiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to oxidative stress, inflammation, and cell signaling
Comparison with Similar Compounds
Similar Compounds
1,2,3,9-Tetrahydro-9-methyl-3-(4-substituted-piperazin-1-ylmethyl)-4H-carbazol-4-one: These compounds share a similar piperazine moiety and exhibit comparable biological activities.
Oxazolidin-2-one Derivatives: These compounds also feature a piperazine ring and are studied for their pharmacological properties.
Uniqueness
5-(Piperazin-1-ylmethyl)-2,1,3-benzoxadiazole is unique due to its benzoxadiazole core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and materials .
Properties
Molecular Formula |
C11H14N4O |
|---|---|
Molecular Weight |
218.26 g/mol |
IUPAC Name |
5-(piperazin-1-ylmethyl)-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C11H14N4O/c1-2-10-11(14-16-13-10)7-9(1)8-15-5-3-12-4-6-15/h1-2,7,12H,3-6,8H2 |
InChI Key |
BRPNUZZARISIBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=CC3=NON=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


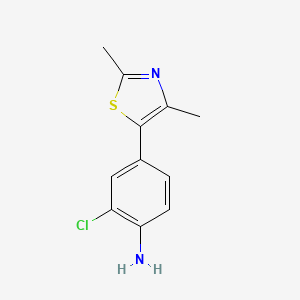



![1,2,3,3-Tetramethylbenzo[e]indol-3-ium](/img/structure/B13870015.png)
![3,6-Dimethyl-1-pyrimidin-5-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B13870023.png)
![N-cyclohexylcyclohexanamine;3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]propanoic acid](/img/structure/B13870026.png)
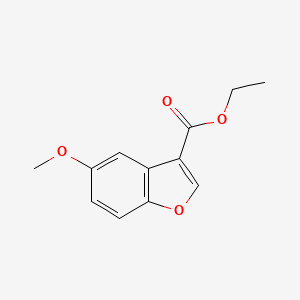
![4-(2-Imidazol-1-ylpyrido[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B13870034.png)

![[5-(1,3-Benzoxazol-2-yl)furan-3-yl]boronic acid](/img/structure/B13870051.png)
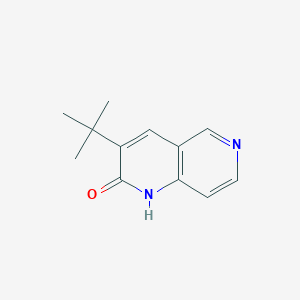
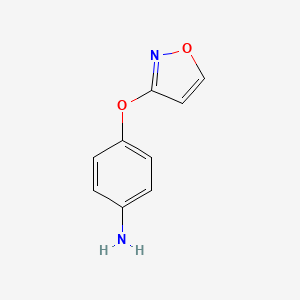
![3-[(2,3-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride](/img/structure/B13870068.png)
